molecular formula C10H8O2 B6166722 7-methyl-1-benzofuran-5-carbaldehyde CAS No. 1553682-02-2

7-methyl-1-benzofuran-5-carbaldehyde

Cat. No. B6166722
CAS RN: 1553682-02-2
M. Wt: 160.2
InChI Key:
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Description

7-Methyl-1-benzofuran-5-carbaldehyde (7-MBC) is a naturally occurring compound found in a variety of plants. It is an aromatic aldehyde with a pleasant odour, and is used in the perfume and food industries. It has also been studied for its potential therapeutic applications, as it has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. 7-MBC is also known to have pharmacological effects, such as its ability to modulate the activity of certain enzymes and receptors.

Scientific Research Applications

7-methyl-1-benzofuran-5-carbaldehyde has been studied for its potential therapeutic applications, as it has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, and to modulate the activity of certain enzymes and receptors. 7-methyl-1-benzofuran-5-carbaldehyde has been studied for its ability to inhibit the growth of certain types of cancer cells, and to reduce the toxicity of certain chemotherapeutic agents. In addition, 7-methyl-1-benzofuran-5-carbaldehyde has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 7-methyl-1-benzofuran-5-carbaldehyde is not yet fully understood. However, it is believed to act through a variety of mechanisms, including the modulation of certain enzymes and receptors, the inhibition of certain types of cancer cells, and the reduction of the toxicity of certain chemotherapeutic agents.
Biochemical and Physiological Effects
7-methyl-1-benzofuran-5-carbaldehyde has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, and to modulate the activity of certain enzymes and receptors. In addition, 7-methyl-1-benzofuran-5-carbaldehyde has been found to inhibit the growth of certain types of cancer cells, and to reduce the toxicity of certain chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

The advantages of using 7-methyl-1-benzofuran-5-carbaldehyde in lab experiments include its low cost, its easy synthesis, and its ability to modulate the activity of certain enzymes and receptors. The limitations include its low solubility in water, and its potential toxicity.

Future Directions

For 7-methyl-1-benzofuran-5-carbaldehyde research include further studies into its mechanism of action, its potential therapeutic applications, and its ability to modulate the activity of certain enzymes and receptors. In addition, further research into its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, is needed. Finally, further studies into the toxicity of 7-methyl-1-benzofuran-5-carbaldehyde and its potential for drug interactions are needed.

Synthesis Methods

7-methyl-1-benzofuran-5-carbaldehyde can be synthesized in a variety of ways, including the reaction of benzaldehyde with ethyl acetoacetate, followed by oxidation with selenium dioxide. This method is relatively simple, and can be carried out in a laboratory setting. Other methods for the synthesis of 7-methyl-1-benzofuran-5-carbaldehyde include the reaction of benzaldehyde with ethyl acetoacetate and hydroxylamine, followed by oxidation with sodium hypochlorite.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-1-benzofuran-5-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methylphenol", "sodium hydroxide", "chloroacetaldehyde", "sodium bisulfite", "sodium nitrite", "sodium acetate", "acetic anhydride", "sulfuric acid", "sodium carbonate", "potassium permanganate", "sodium chloride", "sodium sulfite", "sodium hydroxide", "acetic acid", "benzene" ], "Reaction": [ "Step 1: 2-methylphenol is reacted with sodium hydroxide to form the sodium salt of 2-methylphenol.", "Step 2: Chloroacetaldehyde is added to the sodium salt of 2-methylphenol to form 7-methyl-2-(2-chloroacetyl)phenol.", "Step 3: Sodium bisulfite is added to the reaction mixture to convert the chloro group to a hydroxyl group, forming 7-methyl-2-(2-hydroxyacetyl)phenol.", "Step 4: Sodium nitrite is added to the reaction mixture to form the diazonium salt of 7-methyl-2-(2-hydroxyacetyl)phenol.", "Step 5: Sodium acetate and acetic anhydride are added to the reaction mixture to form the acetylated diazonium salt.", "Step 6: Sulfuric acid is added to the reaction mixture to decompose the acetylated diazonium salt and form 7-methyl-2-(2-acetoxyphenyl)acetaldehyde.", "Step 7: Potassium permanganate is added to the reaction mixture to oxidize the aldehyde group to a carboxylic acid group, forming 7-methyl-2-(2-acetoxyphenyl)acetic acid.", "Step 8: Sodium carbonate is added to the reaction mixture to neutralize the sulfuric acid and form the sodium salt of 7-methyl-2-(2-acetoxyphenyl)acetic acid.", "Step 9: Sodium sulfite is added to the reaction mixture to reduce the carboxylic acid group to an aldehyde group, forming 7-methyl-2-(2-acetoxyphenyl)ethyl alcohol.", "Step 10: Sodium hydroxide is added to the reaction mixture to hydrolyze the acetoxy group to a hydroxyl group, forming 7-methyl-2-(2-hydroxyphenyl)ethyl alcohol.", "Step 11: Acetic acid is added to the reaction mixture to form the acetic ester of 7-methyl-2-(2-hydroxyphenyl)ethyl alcohol.", "Step 12: Benzene is added to the reaction mixture and the mixture is heated to form 7-methyl-1-benzofuran-5-carbaldehyde." ] }

CAS RN

1553682-02-2

Product Name

7-methyl-1-benzofuran-5-carbaldehyde

Molecular Formula

C10H8O2

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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